Di-n-propylphosphine oxide
Overview
Description
Di-n-propylphosphine oxide is an organophosphorus compound with the molecular formula C₆H₁₅OP It is characterized by the presence of a phosphorus atom bonded to two n-propyl groups and an oxygen atom
Mechanism of Action
Target of Action
Oxo(dipropyl)phosphanium, as a tertiary phosphine, primarily targets transition metal catalysis and organocatalysis . The compound’s role is to act as a ligand, binding to the metal center and influencing its reactivity .
Mode of Action
The interaction of Oxo(dipropyl)phosphanium with its targets involves the formation of a coordination complex . This interaction results in changes to the electronic structure of the metal center, thereby altering its reactivity . The compound’s mode of action is also influenced by its ability to undergo oxidative degradation, a process that can lead to the formation of new phosphines of various structures .
Biochemical Pathways
The biochemical pathways affected by Oxo(dipropyl)phosphanium are primarily those involved in transition metal catalysis and organocatalysis . The compound’s action can influence a wide range of tervalent phosphorus ligands, inspiring the design of new phosphines and tuning their properties .
Pharmacokinetics
Similar compounds, such as oxazaphosphorines, are known to undergo metabolism, with the parent drug being relatively inactive . The elimination of the parent compound is achieved through activation to a metabolite, with other minor pathways of inactivation also playing a role
Result of Action
The result of Oxo(dipropyl)phosphanium’s action is the alteration of the reactivity of the metal center in transition metal catalysis and organocatalysis . This can lead to the formation of new phosphines of various structures . The compound’s action can also result in the oxidative degradation of the phosphine, leading to the formation of new phosphines .
Action Environment
The action of Oxo(dipropyl)phosphanium is influenced by environmental factors such as heat, UV light, and oxygen . These factors can accelerate the oxidative degradation process, facilitating the compound’s subsequent biodegradation . The effectiveness of this mechanism is contingent upon environmental conditions conducive to oxidative degradation and subsequent microbial action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-n-propylphosphine oxide can be synthesized through several methods. One common approach involves the reaction of n-propylmagnesium chloride with diethyl phosphite, followed by oxidation. The reaction typically proceeds as follows:
Formation of n-propylmagnesium chloride: This is achieved by reacting n-propyl chloride with magnesium in anhydrous ether.
Reaction with diethyl phosphite: The n-propylmagnesium chloride is then reacted with diethyl phosphite to form di-n-propylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk preparation of n-propylmagnesium chloride: .
Continuous reaction with diethyl phosphite: in a controlled environment.
Oxidation using industrial oxidizing agents: to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Di-n-propylphosphine oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Substitution: It can participate in substitution reactions where the n-propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen.
Reducing agents: Tetramethyldisiloxane (TMDS), diisobutylaluminum hydride.
Catalysts: Specific phosphoric acid esters, copper complexes.
Major Products
Oxidation products: Higher oxidation state phosphorus compounds.
Reduction products: Di-n-propylphosphine.
Substitution products: Various alkyl or aryl phosphine oxides.
Scientific Research Applications
Di-n-propylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: It serves as a ligand in coordination chemistry and can be used to study the behavior of phosphorus-containing compounds in biological systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but with phenyl groups instead of n-propyl groups.
Tri-n-propylphosphine oxide: Contains three n-propyl groups instead of two.
Diethylphosphine oxide: Contains ethyl groups instead of n-propyl groups
Uniqueness
Di-n-propylphosphine oxide is unique due to its specific combination of n-propyl groups and its ability to undergo a variety of chemical reactions. Its properties make it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
oxo(dipropyl)phosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OP/c1-3-5-8(7)6-4-2/h3-6H2,1-2H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAZWIIHUOZNCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OP+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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